An In-depth Technical Guide to 3-Bromopropane-1,2-diol-d5 for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Bromopropane-1,2-diol-d5 for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of 3-Bromopropane-1,2-diol-d5, a deuterated isotopologue of 3-Bromopropane-1,2-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It covers the chemical and physical properties, potential synthesis routes, metabolic pathways, and key applications, with a focus on its role as an internal standard in quantitative analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
3-Bromopropane-1,2-diol-d5 is the deuterium-labeled form of 3-Bromopropane-1,2-diol.[] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a valuable tool for various scientific applications, primarily in analytical chemistry. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts in mass spectrometry-based assays. This property is particularly crucial in pharmacokinetic and metabolic studies during drug development, where precise quantification of analytes in complex biological matrices is required. This guide will delve into the core properties and applications of this important analytical standard.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3-Bromopropane-1,2-diol-d5 are summarized below. For comparative purposes, data for the non-deuterated analogue, 3-Bromopropane-1,2-diol, are also included where available.
Table 1: General and Chemical Properties
| Property | 3-Bromopropane-1,2-diol-d5 | 3-Bromopropane-1,2-diol |
| IUPAC Name | 3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol[2] | 3-bromopropane-1,2-diol[3] |
| Synonyms | 3-Bromo-1,2-propanediol-d5 | α-Bromohydrin, Monobromoglycerol[3] |
| CAS Number | 1246820-48-3[2] | 4704-77-2[3] |
| Molecular Formula | C₃H₂D₅BrO₂[4] | C₃H₇BrO₂[3] |
| Molecular Weight | 160.02 g/mol [2][4] | 154.99 g/mol [3] |
| InChI Key | SIBFQOUHOCRXDL-UXXIZXEISA-N[2] | SIBFQOUHOCRXDL-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | 3-Bromopropane-1,2-diol-d5 | 3-Bromopropane-1,2-diol |
| Appearance | Clear, colorless to pale yellow oil | Viscous liquid or crystalline solid[5] |
| Boiling Point | Not explicitly available | 72-75 °C @ 0.2 mmHg |
| Density | Not explicitly available | 1.771 g/mL at 25 °C |
| Refractive Index | Not explicitly available | n20/D 1.518 |
| Solubility | Not explicitly available, expected to be similar to the non-deuterated form | Highly soluble in water[5] |
| Storage Temperature | 2-8°C[2] | 2-8°C |
Synthesis and Manufacturing
A potential synthetic pathway involves the ring-opening of a suitable deuterated precursor. One such approach could be adapted from the synthesis of 3-Bromo-1,2-propanediol from 3-oxetanol.[6]
Proposed Experimental Protocol: Synthesis of 3-Bromopropane-1,2-diol-d5
Objective: To synthesize 3-Bromopropane-1,2-diol-d5 via the ring-opening of a deuterated oxetane precursor.
Materials:
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3-Oxetanol-d6 (or another suitably deuterated oxetane)
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Anhydrous solvent (e.g., Dichloromethane-d2)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-oxetanol-d6 in anhydrous dichloromethane-d2.
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Add triphenylphosphine to the solution and stir until fully dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane-d2 to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromopropane-1,2-diol-d5.
Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. The use of deuterated solvents and reagents is crucial to maintain the isotopic purity of the final product.
Metabolic Pathway of 3-Halopropane-1,2-diols
The metabolism of 3-halopropane-1,2-diols, including the bromo-analogue, is a critical aspect of its toxicology and pharmacology. Studies have shown that these compounds are metabolized via a common intermediate, glycidol (2,3-epoxypropanol).[7] This epoxide is then detoxified through conjugation with glutathione.
The following diagram illustrates the key steps in this metabolic pathway.
This pathway highlights the formation of a reactive epoxide intermediate, glycidol, which is subsequently detoxified by glutathione conjugation, a common mechanism for eliminating electrophilic compounds.[][8][9][10][11] The resulting mercapturic acid derivative is then readily excreted in the urine.
Applications in Research and Drug Development
The primary application of 3-Bromopropane-1,2-diol-d5 is as an internal standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Role as an Internal Standard
In quantitative bioanalysis, an internal standard is a compound that is added in a known amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard like 3-Bromopropane-1,2-diol-d5 is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated form). This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects.
The workflow for using 3-Bromopropane-1,2-diol-d5 as an internal standard is depicted below.
Experimental Protocol: Quantitative Analysis of 3-Bromopropane-1,2-diol in a Biological Matrix
Objective: To quantify the concentration of 3-Bromopropane-1,2-diol in a biological sample (e.g., plasma) using 3-Bromopropane-1,2-diol-d5 as an internal standard.
Materials:
-
Biological matrix (e.g., plasma)
-
3-Bromopropane-1,2-diol (analyte standard)
-
3-Bromopropane-1,2-diol-d5 (internal standard)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Bromopropane-1,2-diol in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of 3-Bromopropane-1,2-diol-d5 in the same solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed volume of the internal standard stock solution.
-
Perform a protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).
-
Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto the LC-MS system.
-
Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.
-
Detect the analyte and internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both compounds.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
3-Bromopropane-1,2-diol is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound and its deuterated form in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromopropane-1,2-diol-d5 is a valuable tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of its non-deuterated counterpart in complex biological matrices, which is a fundamental requirement for pharmacokinetic and metabolism studies. Understanding its properties, potential synthesis, and metabolic fate, as outlined in this guide, is crucial for its effective application in advancing pharmaceutical research and development.
References
- 2. 3-Bromo-1,2-propanediol-d5 | 1246820-48-3 [sigmaaldrich.com]
- 3. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.washington.edu [courses.washington.edu]
- 11. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]
